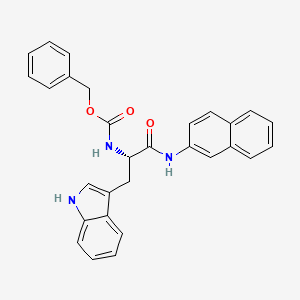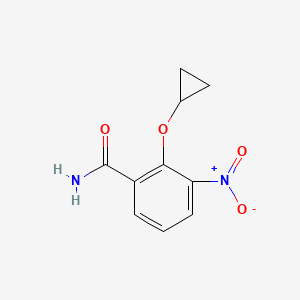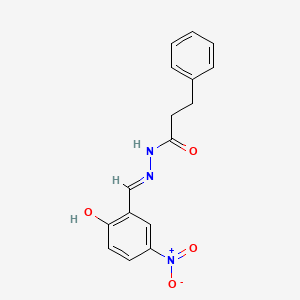
3-Phenyl-propionic acid (2-hydroxy-5-nitro-benzylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N’-(2-hydroxy-5-nitrobenzylidene)-3-phenylpropanohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 3-phenylpropanohydrazide . The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
N’-(2-hydroxy-5-nitrobenzylidene)-3-phenylpropanohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(2-hydroxy-5-nitrobenzylidene)-3-phenylpropanohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-5-nitrobenzylidene)-3-phenylpropanohydrazide involves its interaction with the LasR receptor in Pseudomonas aeruginosa . Molecular docking studies have shown that the compound binds to the active site of LasR, inhibiting its activity and thereby reducing the expression of virulence factors . This inhibition disrupts the quorum sensing system, which is crucial for bacterial communication and pathogenicity .
Comparison with Similar Compounds
N’-(2-hydroxy-5-nitrobenzylidene)-3-phenylpropanohydrazide is unique due to its specific structure and biological activity. Similar compounds include:
N,N’-bis(2-hydroxy-5-nitrobenzylidene)-1,2-phenylenediamine: This compound also exhibits antimicrobial properties and forms stable metal complexes.
2-hydroxy-5-nitrobenzylidene derivatives: These compounds share similar structural features and biological activities, particularly in quorum sensing inhibition.
In comparison, N’-(2-hydroxy-5-nitrobenzylidene)-3-phenylpropanohydrazide stands out due to its specific efficacy in inhibiting quorum sensing in Pseudomonas aeruginosa .
Properties
Molecular Formula |
C16H15N3O4 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C16H15N3O4/c20-15-8-7-14(19(22)23)10-13(15)11-17-18-16(21)9-6-12-4-2-1-3-5-12/h1-5,7-8,10-11,20H,6,9H2,(H,18,21)/b17-11+ |
InChI Key |
KHRIXQDYOQCOKY-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


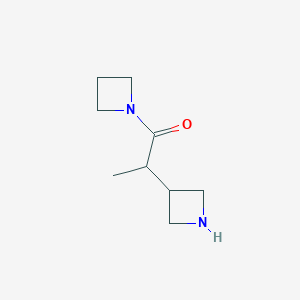
![N-[2-(benzylcarbamoyl)phenyl]-N,3-dimethylbenzamide](/img/structure/B14811827.png)
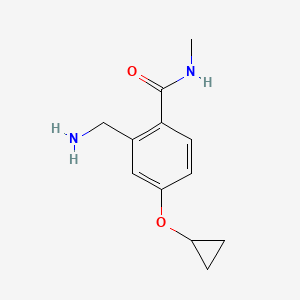
![(2S)-4-[(E)-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B14811829.png)
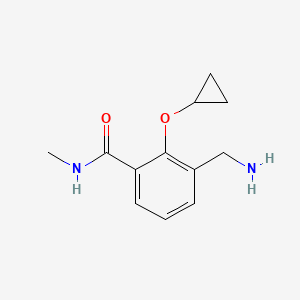
![(S)-2-(2'-(bis(4-(trifluoromethyl)phenyl)phosphanyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B14811845.png)
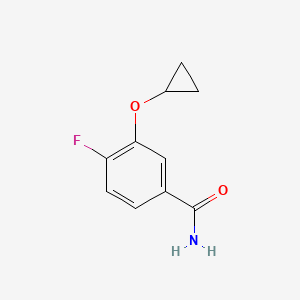
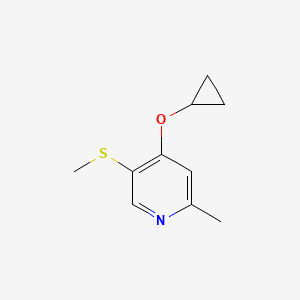
![ethyl (2E)-4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}-4-oxobut-2-enoate](/img/structure/B14811870.png)
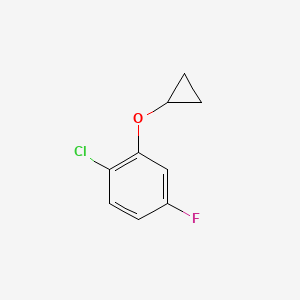
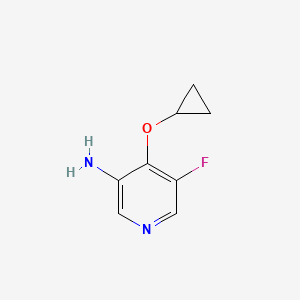
![1-[1-(2-Hydroxy-phenyl)-ethylideneamino]-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile](/img/structure/B14811882.png)
